4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl group, and a thiophenyl group
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.
Quinoline ring formation: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone to form the quinoline ring.
Substitution reactions: The chlorophenyl, methylphenyl, and thiophenyl groups are introduced through various substitution reactions, often involving halogenated precursors and metal-catalyzed coupling reactions.
Chemical Reactions Analysis
4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Common reagents used in these reactions include halogenated precursors, metal catalysts (such as palladium or copper), and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: Due to its unique electronic properties, it is being explored for use in organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptor activity in inflammatory pathways.
Comparison with Similar Compounds
Similar compounds to 4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one include other pyrazoloquinoline derivatives, such as:
- 4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
- 4-(4-bromophenyl)-3-methyl-1-(4-methylphenyl)-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
- 4-(4-fluorophenyl)-3-methyl-1-(4-methylphenyl)-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
The uniqueness of 4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for particular applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C28H24ClN3OS |
---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-7-thiophen-2-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C28H24ClN3OS/c1-16-5-11-21(12-6-16)32-28-25(17(2)31-32)26(18-7-9-20(29)10-8-18)27-22(30-28)14-19(15-23(27)33)24-4-3-13-34-24/h3-13,19,26,30H,14-15H2,1-2H3 |
InChI Key |
ORADHSBJPVUNJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C4=C(N3)CC(CC4=O)C5=CC=CS5)C6=CC=C(C=C6)Cl)C(=N2)C |
Origin of Product |
United States |
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